molecular formula C15H25NO4 B1602622 tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate CAS No. 521964-59-0

tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate

Cat. No.: B1602622
CAS No.: 521964-59-0
M. Wt: 283.36 g/mol
InChI Key: CDPAAIMSAXXWQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate, also known as tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate, is a Boc-protected amino compound . The primary targets of this compound are amino groups in organic molecules . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis of amino acids and peptides .

Mode of Action

The compound acts by protecting the amino groups during peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an excellent protective group . The protection of amino groups is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It is involved in the protection of amino groups, which prevents them from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amino group .

Pharmacokinetics

The properties of the boc group suggest that it would be stable under physiological conditions until it is deliberately removed through the application of acidic conditions .

Result of Action

The result of the action of this compound is the protection of amino groups during the synthesis of complex organic molecules . This allows for the selective reaction of other functional groups in the molecule, facilitating the synthesis of a wide range of peptides .

Action Environment

The action of this compound is influenced by the pH and temperature of the environment . The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions . Therefore, the efficacy of this compound as a protective group can be controlled by adjusting the acidity of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate typically involves the protection of the amino group with the Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in solvents like tetrahydrofuran (THF), acetonitrile, or water at room temperature or moderate heat .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Properties

IUPAC Name

tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15(9-7-8-10-15)16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPAAIMSAXXWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584918
Record name tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521964-59-0
Record name tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add t-butanol (35 g, 471 mmol) to a solution of potassium t-butoxide (1M in THF, 471 mL, 471 mmol) under nitrogen. Cool the reaction solution was cooled to 0-5° C. and add the toluene solution containing 1-(isocyanate)-1-(tert-butoxycarbonyl)cyclopent-3-ene over 60 minutes, maintaining the temperature at 0-10° C. Warm the reaction to 23° C., stir for 2 hours, and assay by GC for the disappearance of the isocyanate starting material. Add the reaction mixture to a mixture of deionized water (1.2 L) and MTBE (1.2 L) at 15° C. Stir the solution for 20 minutes and separate the layers. Wash the organic layer with a 20% brine solution (250 mL) and separate the layers. Transfer the organic layer concentrated via distillation, to approximately 250 mL. Add heptane (500 mL) and concentrate the solution to a total volume of 250 mL. Cool the resulting slurry solution to 0° C., stir for 2 hours, and filter. Wash the filter cake with cold heptane (2×100 mL) and vacuum dry to give 34.54 g (52% yield from 1-(carboxylic acid)-1-(tert-butoxycarbonyl)cyclopent-3-ene) of 1-(tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)cyclopent-3-ene as a white solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
471 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-(isocyanate)-1-(tert-butoxycarbonyl)cyclopent-3-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
reactant
Reaction Step Five
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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